

LC-MS/MS method for quantifying Dihydroartemisinin in plasma samples

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Compound of Interest

Compound Name: Dihydroartemisinin

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An Advanced LC-MS/MS Method for the Precise Quantification of **Dihydroartemisinin** in Human Plasma

Introduction

Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives such as artesunate and artemether, is a cornerstone of modern malaria treatment. Accurate measurement of DHA plasma concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to ensure efficacy and combat drug resistance. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DHA in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis.

Principle

This method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of DHA from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). A stable isotope-labeled internal standard (SIL-IS), **Dihydroartemisinin-d3**, is utilized to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

- **Dihydroartemisinin** (DHA) reference standard
- **Dihydroartemisinin-d3** (DHA-d3) internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Ammonium acetate, analytical grade
- Formic acid, LC-MS grade
- Ultrapure water
- Human plasma (K3EDTA as anticoagulant)
- Oasis HLB μ Elution plates (2 mg sorbent per well, 30 μ m)
- Hydrogen peroxide (H₂O₂), 30% solution

2. Instrumentation

- Liquid Chromatograph: Waters Acquity UPLC™ H-Class system or equivalent[1][2][3]
- Mass Spectrometer: AB Sciex API 5000™ or equivalent triple quadrupole mass spectrometer[4]
- Analytical Column: Acquity UPLC™ BEH C18 column (50 x 2.1 mm, 1.7 μ m) or Acquity HSS C18 column (100 x 2.1 mm, 1.8 μ m)[1][2][3][4]

3. Preparation of Solutions

- **DHA Stock Solution (1 mg/mL):** Accurately weigh and dissolve DHA reference standard in methanol.

- DHA-d3 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d3 in methanol.
- DHA Working Solutions: Prepare serial dilutions of the DHA stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
- IS Working Solution (5 ng/mL): Dilute the DHA-d3 stock solution in 5% acetonitrile containing 1% formic acid and 1% H₂O₂ (v/v/v)[4][5]. The addition of hydrogen peroxide is crucial to prevent the degradation of artemisinin derivatives that can occur in plasma samples from malaria patients[4][5].
- Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid[4].
- Mobile Phase B: Acetonitrile with 0.1% formic acid[4].

4. Sample Preparation (Solid-Phase Extraction)

- Thaw plasma samples on ice.
- To 50 µL of plasma sample in a 96-well plate, add 50 µL of the IS working solution (5 ng/mL DHA-d3)[4].
- Mix gently by vortexing.
- Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water under mild vacuum.
- Load the plasma-IS mixture into the wells and allow it to drain slowly under mild vacuum.
- Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile in water[4].
- Dry the wells under vacuum for a brief period.
- Elute the analytes with two 25 µL aliquots of 90:10 acetonitrile/methyl acetate[4].
- Inject 10 µL of the combined eluent into the LC-MS/MS system[4].

5. LC-MS/MS Method

- Liquid Chromatography Conditions

Parameter	Value
Column	Acquity HSS C18 (100 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A	10 mM Ammonium formate, pH 4.0[4]
Mobile Phase B	Acetonitrile with 0.1% formic acid[4]
Flow Rate	0.3 mL/min[1][2][3][4]
Gradient	50% B (0-0.5 min) -> 100% B (6.5 min) -> 100% B (7.5 min) -> 50% B (7.6 min) -> 50% B (9.0 min)[4]
Injection Volume	10 µL[4]
Column Temperature	40 °C
Autosampler Temp.	10 °C[6][7]

- Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[1][2][3][6]
Source Temperature	300 °C[4]
Ionspray Voltage	5500 V[4]
Curtain Gas	30 psi[4]
Nebulizer Gas	90 psi[4]
Collision Gas	7 psi[4]

- MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
DHA	302.0[6][7]	163.0	150
DHA-d3 (IS)	305.0[4][5]	166.0[4][5]	150

Data Presentation

Method Validation Summary

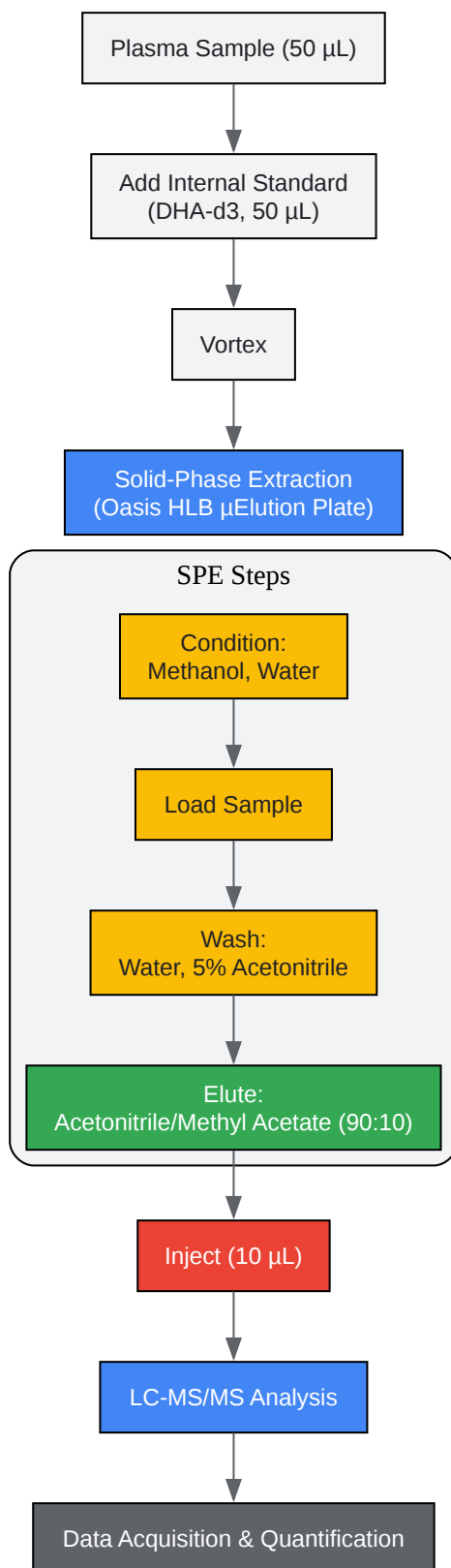
The described method has been validated according to international guidelines.[8] A summary of the key validation parameters is presented below.

Validation Parameter	Result
Linearity Range	0.5 - 200 ng/mL[9]
Correlation Coefficient (r ²)	> 0.995[1][2][3]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[4][5][9]
Intra-day Precision (%CV)	< 15%[9]
Inter-day Precision (%CV)	< 8%[9]
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Recovery	> 85%
Matrix Effect	< 15%[1][2][3]

Stability Data

Stability Condition	Result
Freeze-Thaw (3 cycles)	Stable[6]
Short-Term (Room Temp, 6h)	Stable[6]
Post-Preparative (Autosampler, 24h)	Stable[6]
Long-Term (-80°C, 1 year)	Stable[6][7]

Visualizations



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Caption: Workflow for DHA quantification in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of **Dihydroartemisinin** in human plasma. The use of a stable isotope-labeled internal standard and a robust solid-phase extraction protocol ensures high accuracy and reproducibility. This method is well-suited for pharmacokinetic and clinical research applications involving artemisinin-based antimalarial drugs.

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